2-Chloro-4-nitrobenzonitrile
Overview
Description
2-Chloro-4-nitrobenzonitrile, also known as 2-chloro-1-cyano-4-nitrobenzene, is a beige powder . It has a molecular formula of C7H3ClN2O2, an average mass of 182.564 Da, and a monoisotopic mass of 181.988312 Da .
Synthesis Analysis
2-Chloro-4-nitrobenzonitrile is produced by the reaction of the diazonium salt derived from 2-chloro-4-nitroaniline with copper cyanide, a process known as the Sandmeyer reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrobenzonitrile consists of a benzene ring substituted with a chlorine atom, a nitro group, and a nitrile group .Chemical Reactions Analysis
4-Amino-2-chlorobenzonitrile can be obtained from 2-chloro-4-nitrobenzonitrile by reduction of the nitro group with iron, a process known as the Bechamp method . This compound is used as an intermediate for the production of azo dyes .Physical And Chemical Properties Analysis
2-Chloro-4-nitrobenzonitrile has a density of 1.5±0.1 g/cm3, a boiling point of 337.0±27.0 °C at 760 mmHg, and a flash point of 157.6±23.7 °C . It has a molar refractivity of 42.2±0.4 cm3, a polar surface area of 70 Å2, and a molar volume of 123.4±5.0 cm3 .Scientific Research Applications
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Pharmaceutical Industry
- 2-Chloro-4-nitrobenzonitrile is used as an intermediate in the synthesis of pharmaceutical compounds . It serves as a building block in the production of drugs with diverse therapeutic uses, such as anti-inflammatory , anti-cancer , and anti-viral medications.
- The methods of application or experimental procedures vary depending on the specific drug being synthesized. For example, one method involves the cyclocondensation reaction of 2-chloro-4-anilinoquinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine .
- The outcomes obtained also depend on the specific drug. For instance, some dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives showed significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
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Pesticide Industry
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Preparation of Amidino Ureas
- 2-Chloro-4-nitrobenzonitrile is used in the preparation of amidino ureas, which have antimalarial activity .
- The method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
- The benzonitrile products are useful as intermediates in the preparation of amidino ureas .
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Production of Azo Dyes
- Preparation of Benzonitriles
- 2-Chloro-4-nitrobenzonitrile is used in the preparation of benzonitriles . Benzonitriles are useful intermediates in the preparation of amidino ureas having antimalarial activity .
- The method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
- The benzonitrile products are useful as intermediates in the preparation of amidino ureas .
Safety And Hazards
2-Chloro-4-nitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGQFRQZYVQQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182428 | |
Record name | 2-Chloro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrobenzonitrile | |
CAS RN |
28163-00-0 | |
Record name | 2-Chloro-4-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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